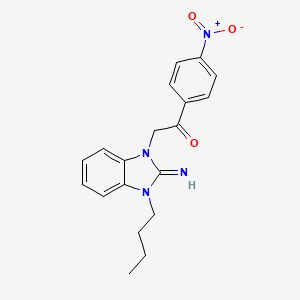![molecular formula C16H18O5 B11666722 ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11666722.png)
ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] es un compuesto orgánico sintético que pertenece a la clase de derivados de cromanos. Los derivados de cromanos son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de cromano sustituido con un grupo éster de etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] normalmente implica la esterificación del 2-oxo-4-propil-2H-croman-7-ol con bromoacetato de etilo. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un disolvente aprótico como la dimetilformamida. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar una conversión completa.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto se purifica mediante técnicas como la recristalización o la cromatografía en columna.
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo químico en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en las vías inflamatorias, lo que lleva a efectos antiinflamatorios. Las vías moleculares y los objetivos exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
El acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] se puede comparar con otros derivados de cromanos como:
- Acetato de etilo [(2-oxo-2H-croman-7-il)oxi]
- Acetato de etilo [(4-metil-2-oxo-2H-croman-7-il)oxi]
- Acetato de etilo [(6-cloro-4-metil-2-oxo-3-propil-2H-croman-7-il)oxi]
Singularidad: La singularidad del acetato de etilo [(2-oxo-4-propil-2H-croman-7-il)oxi] reside en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H18O5 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
ethyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H18O5/c1-3-5-11-8-15(17)21-14-9-12(6-7-13(11)14)20-10-16(18)19-4-2/h6-9H,3-5,10H2,1-2H3 |
Clave InChI |
FWFQQPFZOGRNDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)

![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
![(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B11666652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666665.png)
![N-(4-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666672.png)
![4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11666676.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11666678.png)
![(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11666679.png)
![2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11666682.png)

![N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11666709.png)

![[4-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-acetic acid](/img/structure/B11666719.png)
